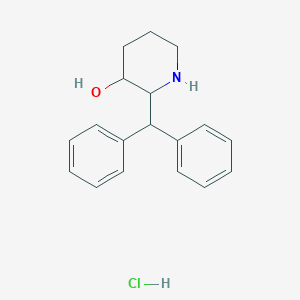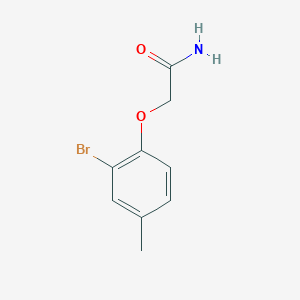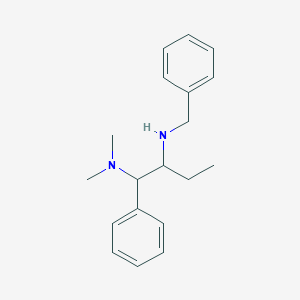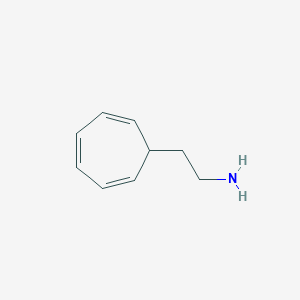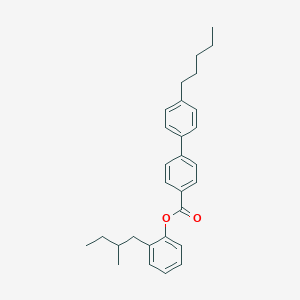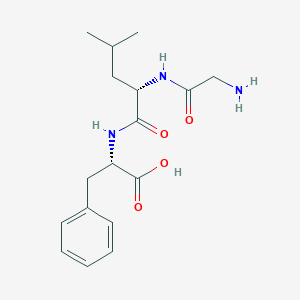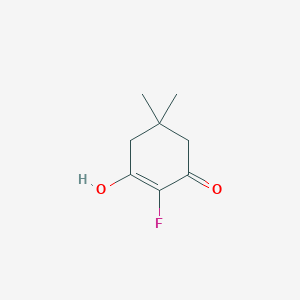
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural Analysis and Chemical Properties
- Conformational Studies : Research on similar cyclohexenone derivatives has highlighted their structural properties, including slightly distorted envelope conformations of the cyclohexenone rings and intramolecular interactions. These studies are essential for understanding the chemical behavior and potential applications in material science and pharmacology (Xiao-hui Yang et al., 2011).
Catalytic and Synthetic Applications
- Catalysis and Enantioselectivity : The use of unsymmetrical dimethylcyclohexenone compounds in iridium-catalyzed allylic enolization shows significant potential in synthetic chemistry, offering pathways to chiral compounds with high selectivity. Such processes highlight the utility of cyclohexenone derivatives in preparing complex molecules with specific stereochemistry (Xiao-Lin Wang et al., 2022).
Reaction Mechanisms and Synthetic Pathways
- Novel Synthetic Routes : The synthesis and reaction of fluorinated cyclohexane diones with amines to produce enamine derivatives demonstrate the versatility of similar compounds in organic synthesis. These reactions contribute to the development of new methodologies for constructing complex molecular structures (T. Khlebnikova et al., 2011).
Biological Applications and Molecular Docking
- Antimicrobial Activity and Enzyme Interaction : Studies on hydroxy lactones with a gem-dimethylcyclohexane system have explored their antimicrobial activity, showcasing the potential of cyclohexenone derivatives in medical and pharmaceutical applications. These compounds' interactions with enzymes and their biological activities underline their importance in drug discovery and development (M. Grabarczyk et al., 2015).
properties
IUPAC Name |
2-fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSJDIBTYQRBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

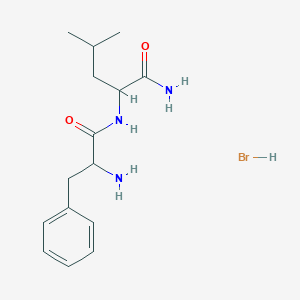
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)


![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
